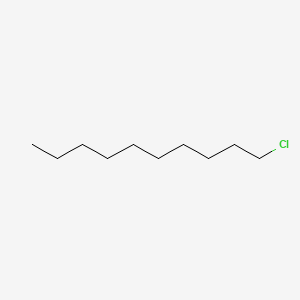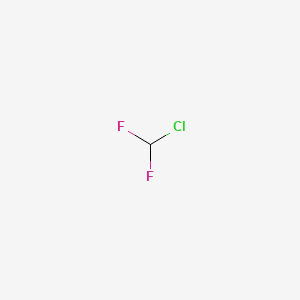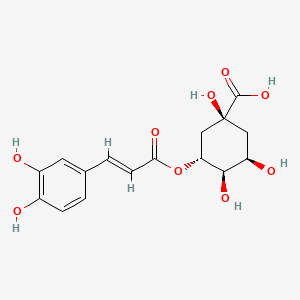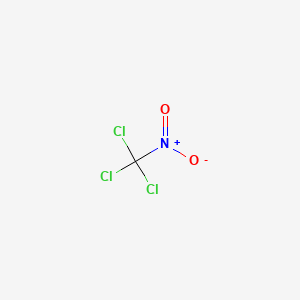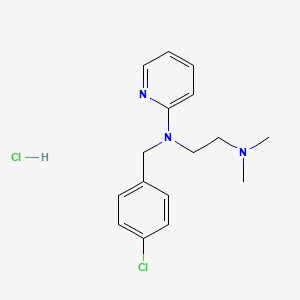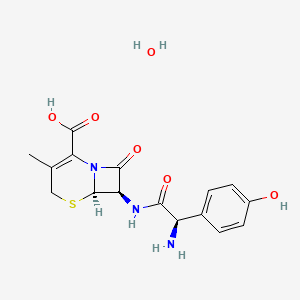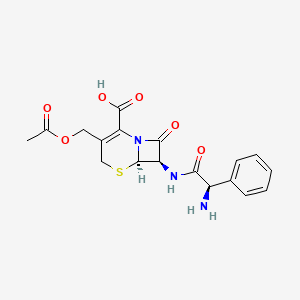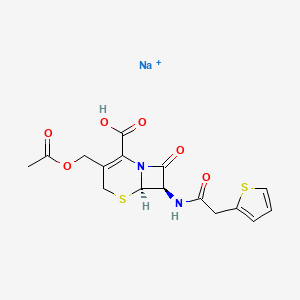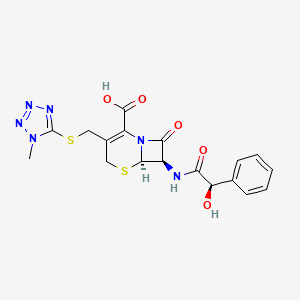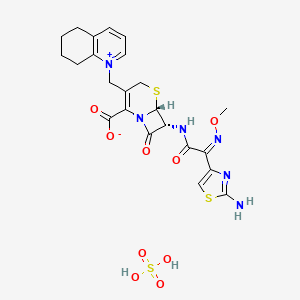
头孢喹诺硫酸盐
描述
Cefquinome sulfate is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity . It is a veterinary, parenteral antibiotic that has high cell permeability and high stability to beta-lactamases . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .
Synthesis Analysis
The synthesis of Cefquinome sulfate involves the protection of the amido group and carboxyl group of cefotaxime by reacting with hexamethyl disilazane. This is followed by 3-substitution by trimethyliodosilane and 5,6,7,8-tetrahydroquinoline successively, and treatment with methanol to obtain cefquinome hydroiodide . After ion exchange to remove the iodide and neutralization with sulfuric acid, cefquinome sulfate is obtained .Molecular Structure Analysis
Cefquinome sulfate has a methoxyimino–aminothiazolyl moiety into the acyl side chain and the quaternary quinoline group at position 3 of the cefem ring . Its molecular formula is C23H26N6O9S3 .Chemical Reactions Analysis
Cefquinome sulfate is known to undergo degradation, which could be increased by the presence of some critical factors such as temperature, relative air humidity, buffer components as well as hydrogen and hydroxide ions .Physical And Chemical Properties Analysis
Cefquinome sulfate has a molecular weight of 626.7 g/mol . It has a relatively short half-life of about 2.5 hours and is less than 5% protein bound. It is excreted unchanged in the urine .科学研究应用
奶牛乳腺炎的治疗
头孢喹诺硫酸盐已被用于治疗乳腺炎,乳腺炎是一种影响奶牛的普遍疾病 . 在一项研究中,研究了两种头孢喹诺硫酸盐乳房内输液的药代动力学和生物利用度 . 每个组的 12 头泌乳奶牛接受了 75 mg/腺体的有效剂量的头孢喹诺,并在不同的时间间隔收集牛奶样本 .
药代动力学和生物利用度研究
头孢喹诺硫酸盐的药代动力学和相对生物利用度已得到广泛研究 . 通过 UPLC-MS/MS 方法测定不同时间牛奶中头孢喹诺的浓度 . 对牛奶中头孢喹诺的浓度进行了非室室药代动力学分析 .
纯溶剂和混合溶剂中的溶解度研究
研究了头孢喹诺硫酸盐在五种纯溶剂(甲醇、乙醇、乙二醇、乙酸和水)中从 277.15 到 305.15 K 的溶解度以及在二元丙酮-水溶剂中从 278.15 到 293.15 K 的溶解度 . 这些数据对于开发头孢喹诺硫酸盐的工业结晶工艺非常重要 .
生物流体中的动力学监测
头孢喹诺硫酸盐已用于在生物流体(如加标血浆和牛奶样本)中进行准确测定 . 在线动力学研究应用于头孢喹诺硫酸盐碱性降解过程,以估计反应速率和半衰期,并进行可行的实时监测 .
头孢喹诺硫酸盐油性纳米悬浮液的开发
头孢喹诺硫酸盐油性纳米悬浮液旨在提高药物的治疗效果 . 头孢喹诺硫酸盐是首个动物用第四代抗生素,具有广谱抗菌作用、强抗菌活性以及低耐药性 .
抗菌活性
作用机制
Target of Action
Cefquinome sulfate, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
Cefquinome sulfate acts by inhibiting bacterial cell wall synthesis . It binds to the PBPs and obstructs the formation of the peptidoglycan layer . This interaction blocks the –CH2OH group of biocatalysts (transpeptidase, carboxypeptidase, and endopeptidase) irreversibly, thereby inhibiting bacterial cell wall biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by cefquinome sulfate is the bacterial cell wall synthesis pathway. By binding to PBPs, cefquinome sulfate interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This disruption leads to the weakening of the bacterial cell wall, causing cell lysis and death .
Pharmacokinetics
Cefquinome sulfate exhibits a biphasic decline and fits well into a two-compartmental open model after intravenous dosing . It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . The pharmacokinetic parameters after intramammary administration include a maximum concentration (Cmax) of 59763.7 ng/mL and a half-life (T1/2) of 5.25 hours .
Result of Action
The antibacterial activity of cefquinome sulfate is defined as the maximum change in the bacterial population after each dose . When the concentration of the antibiotic remains above the minimum inhibitory concentration (MIC) for more than 81% of the time in vivo, the density of the bacteria (e.g., Streptococcus agalactiae) is reduced by 2-log10 . This indicates a significant reduction in bacterial colony counts, demonstrating the effectiveness of cefquinome sulfate in treating bacterial infections.
Action Environment
The stability of cefquinome sulfate can be influenced by several environmental factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions . For instance, cefquinome sulfate is known to undergo degradation, which could be increased by higher temperatures . It is also more stable in acidic environments than in alkaline ones . These factors can influence the action, efficacy, and stability of cefquinome sulfate in both aqueous solutions and solid phase .
安全和危害
未来方向
Recent research has focused on improving the bioavailability of Cefquinome sulfate. A new oily nanosuspension has been developed to improve its bioavailability and stability. This new preparation has shown suitable stability, physicochemical properties, and safety. It also demonstrated a rapid release and high bioavailability. The bioavailability of this new preparation was about 1.6 times that of the commercial cefquinome sulfate injection . This new preparation is expected to become a promising veterinary nanodelivery system .
生化分析
Biochemical Properties
Cefquinome sulfate plays a significant role in biochemical reactions. It is resistant to beta-lactamase, which enhances its stability . The compound interacts with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . The binding of Cefquinome sulfate to PBPs inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death .
Cellular Effects
Cefquinome sulfate exerts various effects on cells. It inhibits bacterial cell wall synthesis, which leads to cell lysis and death . This antibiotic is effective against a variety of bacterial infections, including respiratory tract infections and mastitis in animals .
Molecular Mechanism
The molecular mechanism of action of Cefquinome sulfate involves the inhibition of bacterial cell wall synthesis . It binds to PBPs within the bacterial cell wall, obstructing the formation of the peptidoglycan layer . This disruption in the cell wall synthesis leads to bacterial cell death .
Temporal Effects in Laboratory Settings
Cefquinome sulfate is known for its stability. It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . Over time, the effects of Cefquinome sulfate remain consistent, provided that the compound is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Cefquinome sulfate vary with different dosages in animal models. For instance, a study on pigs suggested that a dosage of 3-5 mg/kg twice daily is advised for the effective control of respiratory tract infections . The dosage may need to be adjusted based on the specific condition being treated and the animal’s response to the medication .
Metabolic Pathways
Cefquinome sulfate is predominantly metabolized renally . It is metabolized only to a small extent, with the unchanged form of Cefquinome accounting for 90% of the urinary activity excreted during the first 8 hours after administration in calves .
Transport and Distribution
Cefquinome sulfate is not extensively distributed as it is an organic acid with low fat solubility . Following parenteral administration, the highest activities of Cefquinome sulfate are found in injection-site tissue, kidney, and liver . It is predominantly excreted renally .
Subcellular Localization
The subcellular localization of Cefquinome sulfate is primarily extracellular due to its mechanism of action. It targets the cell wall of bacteria, which is located outside the plasma membrane . Therefore, Cefquinome sulfate does not need to enter the bacterial cell to exert its antibacterial effects .
属性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOHRXSGUROPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84957-30-2, 118443-89-3 | |
| Record name | CEFQUINOME SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



